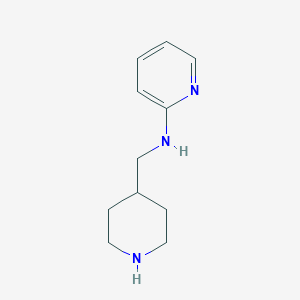

2-Chloro-4-hydrazinopyridine

Overview

Description

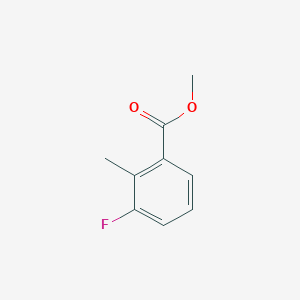

“2-Chloro-4-hydrazinopyridine” is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 . This compound is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

The synthesis process of 2-hydrazinopyridine derivatives, which could be similar to the synthesis of this compound, involves mixing pyridine halide A, hydrazine hydrate, and a solvent I for reaction . After the reaction is finished, post-treatment is carried out to obtain the reaction product .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) .

Chemical Reactions Analysis

The reaction of 4-aryl-2-chloro-3,5-dicyano-6-methoxypyridines with hydrazine hydrate takes place under mild conditions and leads to the respective 4-aryl-3,5-dicyano-2-hydrazino-6-methoxypyridines .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 143.58 .

Scientific Research Applications

Coordination Chemistry and Ligand Formation

2-Chloro-4-hydrazinopyridine is a versatile compound in coordination chemistry. Constable and Holmes (1987) demonstrated that the condensation of 2,6-diacetylpyridine with 6-chloro-2-hydrazinopyridine forms a novel pentadentate ligand. This ligand shows a planar structure and can complex with a wide range of metal ions, adopting various geometries, including pentagonal bipyramidal complexes (Constable & Holmes, 1987).

Synthesis of Novel Compounds

The synthesis of new compounds from this compound is a significant area of research. Zhang Zhong-tao (2011) synthesized 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, starting from 2,3-dichloropyridine and hydrazine, demonstrating the utility of this compound in novel synthesis processes (Zhang, 2011).

Spectrophotometric and Electrochemical Studies

Ghoneim et al. (2006) conducted electrochemical studies on hydrazones derived from 6-chloro-2-hydrazinopyridine. They explored their reduction behaviors and interaction with transition metal ions, providing insights into the electrochemical properties of these compounds (Ghoneim et al., 2006).

Research in Heterocyclic Chemistry

This compound is also important in heterocyclic chemistry. Bomika et al. (1976) discussed the substitution reactions of 2-chloro-3-cyanopyridines, including their reactions with hydrazine to produce hydrazinopyridines, highlighting the compound's role in synthesizing various heterocyclic structures (Bomika et al., 1976).

Complex Synthesis and Characterization

Research extends to synthesizing and characterizing complexes involving this compound. Meszaros et al. (2011) discussed synthesizing analogs of HYNIC, including 2-Chloro-6-hydrazinonicotinic acid, for chelating technetium, showcasing its potential in developing bifunctional chelators (Meszaros et al., 2011).

Future Directions

Mechanism of Action

Target of Action

It is known that hydrazinopyridines, a class of compounds to which 2-chloro-4-hydrazinopyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .

Mode of Action

The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This property is of interest, particularly in the development of effective chemical pharmaceutical products and pesticides .

Biochemical Pathways

It is known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may interact with biochemical pathways related to plant growth and fungal development.

Pharmacokinetics

The compound’s molecular weight of 14358 may influence its bioavailability and pharmacokinetic properties.

Result of Action

Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity , suggesting that this compound may have similar effects.

Action Environment

The compound’s storage temperature under -20°c in an inert atmosphere suggests that it may be sensitive to environmental conditions such as temperature and oxygen levels.

properties

IUPAC Name |

(2-chloropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQPRVUXPTFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610817 | |

| Record name | 2-Chloro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

700811-29-6 | |

| Record name | 2-Chloro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)